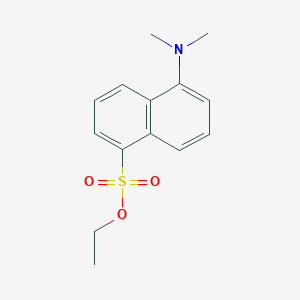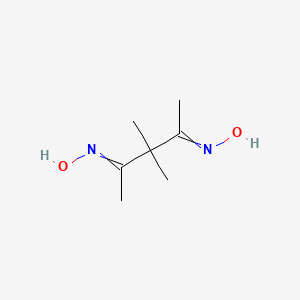
N,N'-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxylamine groups attached to a 3,3-dimethylpentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine typically involves the reaction of 3,3-dimethyl-2,4-pentanedione with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.
Substitution: The hydroxylamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways, influencing processes such as signal transduction and metabolism.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A related compound with a similar backbone but different functional groups.
N,N’-(3,3-Dimethylpentane-2,4-diylidene)bis(4-chlorobenzohydrazide): Another derivative with distinct chemical properties and applications.
Uniqueness
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structure and reactivity. The presence of hydroxylamine groups imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
属性
CAS 编号 |
113768-14-2 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
N-(4-hydroxyimino-3,3-dimethylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H14N2O2/c1-5(8-10)7(3,4)6(2)9-11/h10-11H,1-4H3 |
InChI 键 |
QAKVUHWNEKVTLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=NO)C(C)(C)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


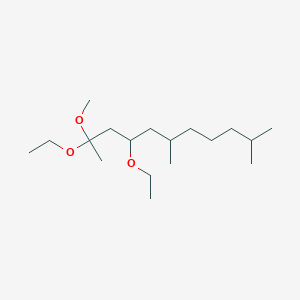
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
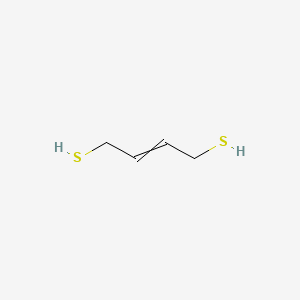
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
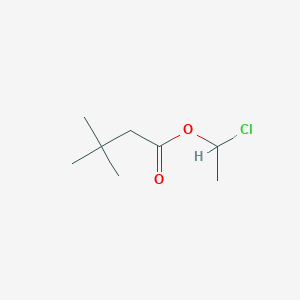


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
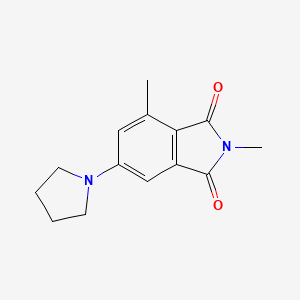
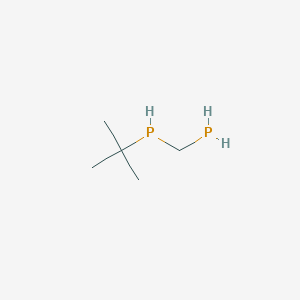
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
